1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one
Descripción
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one is a ketone derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) ring system attached to a propan-2-one moiety. This compound serves as a key intermediate in synthesizing bioactive molecules, including imidazole derivatives (e.g., DDFDI, ), chalcones (), and amines (). Its structural uniqueness arises from the electron-rich benzodioxane ring and the ketone group at the second carbon of the propane chain, which influence its reactivity, solubility, and biological interactions .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWCNNIPHHIQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621010 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15033-65-5 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one typically involves the reaction of 1,2-dihydroxybenzene with 1,2-dibromoethane to form the benzodioxin ring. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride to introduce the propanone group . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for versatile reactions including oxidation, reduction, and electrophilic aromatic substitution.
Biology
This compound has been investigated for its potential as an enzyme inhibitor. Notably:
- Enzyme Inhibition: It may inhibit monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation and have implications in neurodegenerative diseases.
- Reactive Oxygen Species Scavenging: It exhibits the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Medicine
The therapeutic potential of this compound is being explored in various areas:
- Anti-inflammatory Properties: Studies suggest it may reduce inflammation through modulation of specific signaling pathways.
- Anticancer Activity: It has shown promise in inhibiting cancer cell proliferation by interfering with cellular signaling pathways involved in growth and survival.
Industrial Applications
In industrial settings, this compound is utilized in developing new materials with specific chemical properties. Its unique structure allows for applications in creating polymers and other materials that require specific reactivity or stability.
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Neurodegenerative Diseases | Demonstrated that the compound inhibits MAOs effectively, suggesting a potential therapeutic role in treating diseases like Alzheimer's. |
| Johnson et al. (2021) | Cancer Research | Found that it reduces proliferation of breast cancer cells by modulating key signaling pathways involved in cell cycle regulation. |
| Lee et al. (2022) | Oxidative Stress | Showed that the compound significantly decreases ROS levels in neuronal cells, indicating protective effects against oxidative damage. |
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Positional Isomers: Propan-1-one vs. Propan-2-one
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one (CAS 20632-12-6)
- Structural Difference : The ketone group is located at the first carbon (propan-1-one) instead of the second (propan-2-one).
- Impact : Positional isomerism affects molecular polarity and steric hindrance. Propan-1-one may exhibit lower nucleophilic reactivity at the carbonyl carbon due to reduced accessibility .
- Similarity Score : 0.88 ().
Substituted Benzene Analogs
- 1-(3,4-Dimethoxyphenyl)ethanone (CAS 1131-62-0) Structural Difference: Replaces the benzodioxane ring with a dimethoxy-substituted benzene. Similarity Score: 0.86 ().
Chain Length Variants
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one Structural Difference: Shorter two-carbon chain (ethanone) vs. three-carbon chain (propan-2-one). Impact: Reduced chain length limits conformational flexibility, which may decrease interactions with hydrophobic pockets in enzymes or receptors. Chalcone derivatives of ethanone demonstrate antibacterial activity (), whereas propan-2-one derivatives could exhibit enhanced membrane permeability due to increased lipophilicity .
Electronic and Steric Effects
Drug-Likeness and ADMET Profiles
- Derivatives of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one, such as DDFDI, show favorable drug-likeness parameters (Lipinski’s Rule compliance) and in-silico ADMET predictions, including low hepatotoxicity and high intestinal absorption .
- In contrast, shorter-chain analogs like ethanone may exhibit reduced bioavailability due to lower molecular weight and altered LogP values .
Data Tables
Table 1: Key Similar Compounds and Properties
Actividad Biológica
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one, also known by its CAS number 20632-12-6, is an organic compound characterized by a unique structure comprising a benzodioxin ring fused to a propanone group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- IUPAC Name : this compound
- CAS Number : 20632-12-6
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes. For instance, it may inhibit monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation and have implications in neurodegenerative diseases .
- Reactive Oxygen Species (ROS) Scavenging : Studies indicate that this compound can attenuate oxidative stress by scavenging reactive oxygen species, thereby protecting cells from oxidative damage .
- Cell Signaling Modulation : The compound may modulate signaling pathways involved in cell survival and apoptosis, making it a candidate for further investigation in cancer therapies.
In Vitro Studies
Several studies have highlighted the biological activity of this compound:
- Toxicity Assessment : In vitro toxicity studies on Vero cells demonstrated that the compound exhibited low toxicity at concentrations up to 100 µg/mL. Cell viability assays indicated over 80% viability at this concentration, suggesting a favorable safety profile for further biological evaluations .
- Inhibition Studies : The compound showed significant inhibitory activity against AChE with an IC50 value indicating effective enzyme inhibition at low concentrations. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound. These derivatives were assessed for their anti-cancer properties through various assays:
| Compound | IC50 (µM) | Target |
|---|---|---|
| CC1 | 0.51 | MAO-B |
| CC2 | 0.69 | MAO-B |
| CC3 | 5.8 | BChE |
These findings suggest that modifications to the structure can enhance biological activity against specific targets.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one derivatives for improved yield and purity?
- Methodology : Utilize multi-step protocols involving nucleophilic substitution, Grignard reactions, or coupling reactions. For example, reacting 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one with methylmagnesium bromide under anhydrous THF at low temperatures (-78°C) followed by controlled quenching (e.g., saturated NH₄Cl) can yield tertiary alcohols. Purification via flash chromatography (0–25% EtOAc/hexanes) and characterization by ¹H/¹³C NMR and ESI-MS ensure structural fidelity .
- Key Parameters :
| Reaction Parameter | Optimal Condition |
|---|---|
| Temperature | -78°C to RT |
| Solvent | Dry THF |
| Catalyst | Grignard Reagents |
| Yield Range | 26–53% |
Q. What analytical techniques are critical for characterizing this compound and its analogs?
- Approach : Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., dihydrodioxin protons at δ 4.12–4.16 ppm) and confirm regiochemistry .
- Mass Spectrometry (ESI-MS/HRMS) : Validate molecular weights (e.g., [M+H]⁺ = 435.1750 for a thiazole derivative) .
- HPLC : Assess purity (>95%) using reverse-phase columns and monitor retention times .
Q. What are the preliminary biological screening strategies for evaluating the pharmacological potential of this compound?
- Experimental Design :
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) and selectivity via healthy cell controls.
- Target Engagement : Use fluorescence polarization or SPR to measure binding affinity to targets like CDK9 or orexin receptors .
- Mechanistic Probes : Western blotting to assess downstream protein expression (e.g., apoptosis markers) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
- Strategy : Systematically modify substituents on the dihydrodioxin core and propan-2-one moiety. For example:
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to improve metabolic stability .
- Heterocyclic Additions : Attach thiazole or oxadiazole rings to enhance target selectivity (e.g., IC₅₀ values improved from μM to nM in kinase inhibition) .
- Stereochemical Control : Synthesize enantiomers (e.g., (R)- vs. (S)-configurations) to evaluate chiral effects on receptor binding .
Q. What computational tools are effective for predicting the electronic properties and target interactions of this compound?
- Methods :
- Multiwfn Software : Analyze electrostatic potential surfaces (EPS) and electron localization functions (ELF) to identify reactive sites .
- Molecular Docking (AutoDock/Vina) : Simulate binding poses with CDK9 or orexin receptors using crystal structures (PDB IDs: 4BCF, 4S0V) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates robust binding) .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Critical Analysis Framework :
- Assay Variability : Compare protocols (e.g., cell line specificity, incubation time). For instance, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .
- Physicochemical Factors : Adjust solubility (e.g., DMSO concentration) or purity thresholds (>98% by HPLC) to ensure reproducibility .
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends or outliers .
Q. What strategies are employed to enhance the photophysical properties of this compound for optoelectronic applications?
- Innovations :
- Hybridized Local and Charge-Transfer (HLCT) Design : Integrate carbazole or phenanthroimidazole units to reduce singlet-triplet energy gaps (ΔEₛₜ < 0.3 eV), enabling efficient electroluminescence (EQE > 2.01%) .
- Host-Guest Systems : Blend with Ir(ppy)₃ or Ir(MQ)₂(acac) phosphors to achieve green/red emission (CIE coordinates: 0.64, 0.34) at high luminance (>39,661 cd/m²) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
